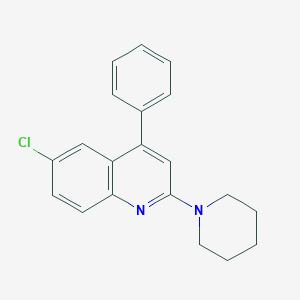

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline” is a molecule that has been studied for its potential beneficial effects on a number of metabolic parameters such as insulin sensitivity and blood glucose levels . It is expected to protect against atherosclerosis through the dual inhibition of fatty acid binding proteins 4 and 5 (FABP4 and FABP5) .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The process involves the use of biostructure information to modulate the selectivity profile and design potent dual FABP4/5 inhibitors with good selectivity against FABP3 .Molecular Structure Analysis

The molecular structure of “6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline” has been analyzed in several studies . The compound has been found to form complexes with FABP4 and FABP5, which are proteins involved in lipid binding .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline” have been analyzed in some studies . The compound has a molecular formula of C21H19ClN6 and a molar mass of 390.87 . It has a predicted density of 1.349±0.06 g/cm3 and a predicted boiling point of 652.9±65.0 °C .Scientific Research Applications

Cancer Research and Antitumor Activity

Neurological Disorders and Neuroprotection

Anti-Inflammatory Properties

Metabolic Disorders and Fatty Acid Binding Proteins (FABPs)

Medicinal Chemistry and Drug Design

Synthetic Medicinal Blocks

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline are the fatty acid binding proteins 4 and 5 (FABP4 and FABP5) . These proteins play a crucial role in lipid metabolism and are involved in the regulation of glucose and lipid homeostasis .

Mode of Action

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline acts by inhibiting FABP4 and FABP5 . This inhibition disrupts the normal functioning of these proteins, leading to changes in lipid metabolism and glucose homeostasis .

Biochemical Pathways

The inhibition of FABP4 and FABP5 by 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline affects the lipid metabolism and glucose homeostasis pathways . The downstream effects of this disruption can lead to beneficial effects on various metabolic parameters such as improved insulin sensitivity and reduced blood glucose levels .

Pharmacokinetics

The pharmacokinetic properties of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline are reported to be very good . These properties, along with the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, contribute to its bioavailability .

Result of Action

The molecular and cellular effects of 6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline’s action include improved insulin sensitivity and reduced blood glucose levels . These effects are a result of the compound’s inhibition of FABP4 and FABP5, leading to disruptions in lipid metabolism and glucose homeostasis .

properties

IUPAC Name |

6-chloro-4-phenyl-2-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2/c21-16-9-10-19-18(13-16)17(15-7-3-1-4-8-15)14-20(22-19)23-11-5-2-6-12-23/h1,3-4,7-10,13-14H,2,5-6,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVECYULGNYIKMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-phenyl-2-(piperidin-1-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-phenylbutan-1-one](/img/structure/B2420458.png)

![[4-Amino-2-(hydroxymethyl)phenyl]methanol](/img/structure/B2420462.png)

![5-[2-(Methylsulfanyl)phenyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B2420464.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxypropyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2420471.png)

![2-(3,4-dimethoxyphenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2420472.png)

![2-Amino-4-(3-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2420474.png)

![N'-[(E)-2-thienylmethylidene]-6-quinolinecarbohydrazide](/img/structure/B2420475.png)

![4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2420478.png)